molecular formula C23H23N3O3S2 B2847634 4-(diethylsulfamoyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide CAS No. 477499-28-8

4-(diethylsulfamoyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide

Cat. No. B2847634
CAS RN: 477499-28-8
M. Wt: 453.58
InChI Key: JLQGRLBZATYLPD-WCWDXBQESA-N
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Description

The compound appears to contain a benzothiazole moiety, which is a heterocyclic compound that is part of many pharmaceuticals and dyes . It also contains a sulfamoyl group, which is commonly found in some types of medications, including diuretics and antibiotics .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzothiazole group would contribute a planar, aromatic ring system, while the sulfamoyl group would add polarity .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by its functional groups. The benzothiazole group might undergo electrophilic substitution reactions, while the sulfamoyl group could participate in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfamoyl group could increase its water solubility, while the benzothiazole group might contribute to its fluorescence properties .

Scientific Research Applications

Carbonic Anhydrase Inhibition

One line of research investigates aromatic sulfonamides, including derivatives closely related to the specified compound, as inhibitors of carbonic anhydrase (CA) isoenzymes. These compounds demonstrate nanomolar inhibitory concentrations against several CA isoenzymes, showing potential for therapeutic applications in conditions where CA activity is implicated. The specific activities of these inhibitors vary across different CA isoenzymes, with some showing lower affinity against certain isoforms, suggesting a nuanced potential for targeting specific CA-related disorders (Supuran, Maresca, Gregáň, & Remko, 2013).

Anticancer Activity

Another research avenue explores the synthesis of indapamide derivatives, including structures similar to the specified compound, assessing their proapoptotic activity against cancer cell lines. These compounds have been evaluated for their ability to inhibit melanoma cell growth, with certain derivatives showing significant anticancer activity. This research suggests that specific modifications to the benzamide and sulfonamide frameworks can yield compounds with promising anticancer properties, offering a potential pathway for the development of new therapeutic agents (Yılmaz et al., 2015).

Electrophysiological Activity

Research into N-substituted imidazolylbenzamides and benzene-sulfonamides, sharing core structural similarities with the specified compound, has revealed their potential as selective class III electrophysiological agents. These compounds have shown efficacy comparable to established agents in in vitro and in vivo models of reentrant arrhythmias, indicating their potential for development into new treatments for arrhythmias (Morgan et al., 1990).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, many drugs containing a benzothiazole group act by interacting with biological macromolecules .

properties

IUPAC Name

4-(diethylsulfamoyl)-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S2/c1-4-26(5-2)31(28,29)18-13-10-17(11-14-18)22(27)24-23-25(3)21-19-9-7-6-8-16(19)12-15-20(21)30-23/h6-15H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQGRLBZATYLPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=CC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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